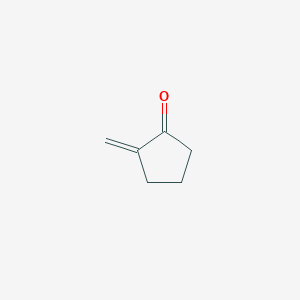
2-Methylenecyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylenecyclopentanone is an organic compound with the molecular formula C₆H₈O. It is a cyclic ketone with a methylene group attached to the cyclopentane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylenecyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. Another method includes the use of the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentanones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylenecyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylenecyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylene group and the ketone functionality, which allows it to participate in various chemical reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Methylidenecyclopentan-1-ol
Comparison: 2-Methylenecyclopentanone is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds. For example, 2-Methyl-2-cyclopentenone lacks the methylene group, resulting in different chemical behavior and reactivity. Similarly, 2-Hydroxy-3-methyl-2-cyclopenten-1-one has a hydroxyl group, which significantly alters its chemical properties and applications .
Eigenschaften
CAS-Nummer |
1489-50-5 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
InChI-Schlüssel |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
Kanonische SMILES |
C=C1CCCC1=O |
Synonyme |
2-Methylenecyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















